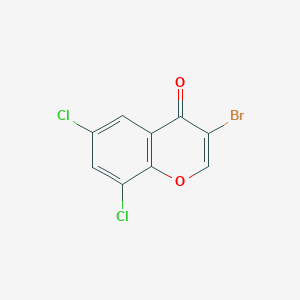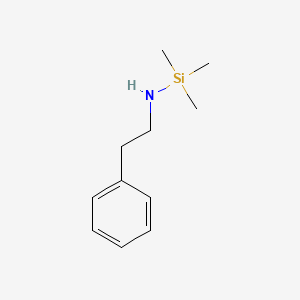
N-(Trimethylsilyl)-N-(2-phenylethyl)amine
Descripción general
Descripción
N-(Trimethylsilyl)-N-(2-phenylethyl)amine, also known as TMS-2-PEA, is a synthetic derivative of the naturally occurring neurotransmitter phenethylamine. It is an aromatic amine which has been studied for its potential as a pharmacological agent due to its ability to influence the activity of a wide range of neurotransmitters. TMS-2-PEA has been studied for its potential to act as an agonist of dopamine, norepinephrine, and serotonin receptors, as well as for its ability to modulate the activity of enzymes involved in the metabolism of these neurotransmitters.
Mecanismo De Acción
N-(Trimethylsilyl)-N-(2-phenylethyl)amine acts on a variety of neurotransmitter systems, including the dopaminergic, noradrenergic, and serotonergic systems. Specifically, it has been found to act as a partial agonist of the 5-HT2A serotonin receptor, and as an agonist of the D2 and D3 dopamine receptors, as well as the α1A-adrenergic receptor. It is thought to act as an agonist of these receptors, leading to increased levels of neurotransmitter release and/or increased sensitivity of the receptors to the neurotransmitters.
Biochemical and Physiological Effects
N-(Trimethylsilyl)-N-(2-phenylethyl)amine has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, as well as to increase the sensitivity of dopamine and norepinephrine receptors. Additionally, it has been found to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of serotonin, dopamine, and norepinephrine. It has also been found to have antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(Trimethylsilyl)-N-(2-phenylethyl)amine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of effects on neurotransmitter systems, making it a useful tool for studying the effects of neurotransmitters on behavior and physiology. However, there are some limitations to using N-(Trimethylsilyl)-N-(2-phenylethyl)amine in laboratory experiments. It is not a naturally occurring neurotransmitter and therefore may not be as effective as naturally occurring neurotransmitters in some experiments. Additionally, it has not been studied extensively in humans, so its effects in humans are not well understood.
Direcciones Futuras
The potential of N-(Trimethylsilyl)-N-(2-phenylethyl)amine as a pharmacological agent is still being explored. Future research should focus on further elucidating the mechanism of action of N-(Trimethylsilyl)-N-(2-phenylethyl)amine, as well as exploring its potential therapeutic applications. Additionally, further research is needed to explore the effects of N-(Trimethylsilyl)-N-(2-phenylethyl)amine in humans, as well as its potential side effects. Finally, research should be conducted to explore the potential of N-(Trimethylsilyl)-N-(2-phenylethyl)amine as a tool for studying the effects of neurotransmitters on behavior and physiology.
Métodos De Síntesis
N-(Trimethylsilyl)-N-(2-phenylethyl)amine is synthesized by the reaction of trimethylsilyl chloride with 2-phenylethylamine. The reaction is carried out in anhydrous dimethylformamide at room temperature. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(Trimethylsilyl)-N-(2-phenylethyl)amine has been studied for its potential as a pharmacological agent due to its ability to influence the activity of a wide range of neurotransmitters. It has been studied for its potential to act as an agonist of dopamine, norepinephrine, and serotonin receptors, as well as for its ability to modulate the activity of enzymes involved in the metabolism of these neurotransmitters. Additionally, it has been studied for its potential to act as an agonist of the 5-HT2A serotonin receptor, which could potentially be used in the treatment of depression.
Propiedades
IUPAC Name |
2-phenyl-N-trimethylsilylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNGNISLLHUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146393 | |
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
CAS RN |
10433-33-7 | |
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



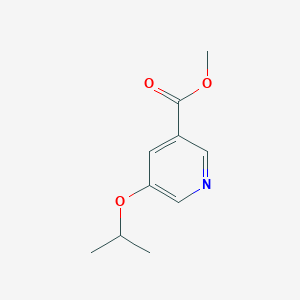
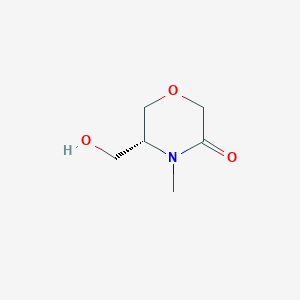
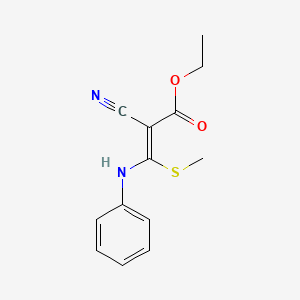

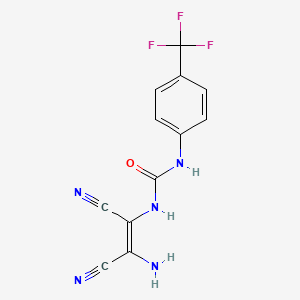
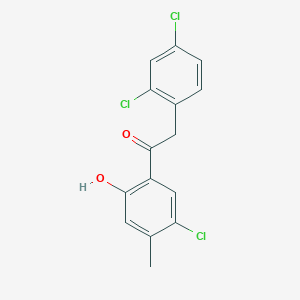


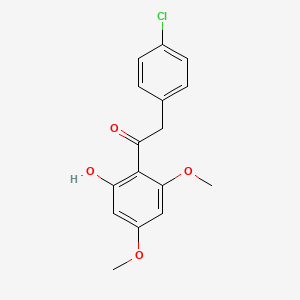

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)
